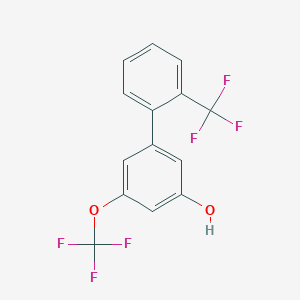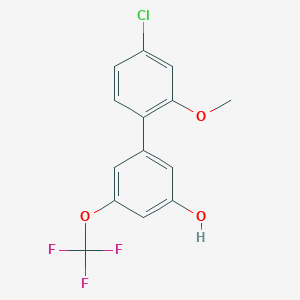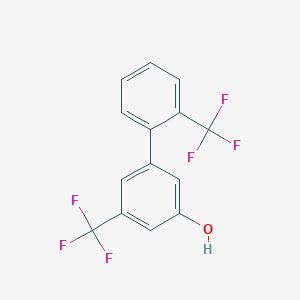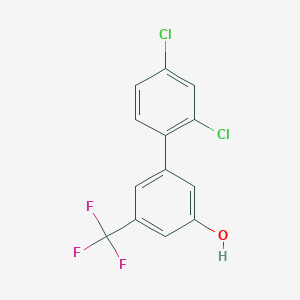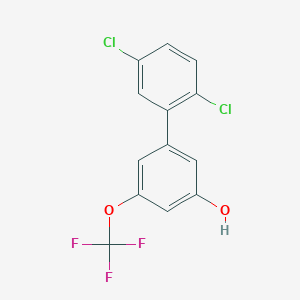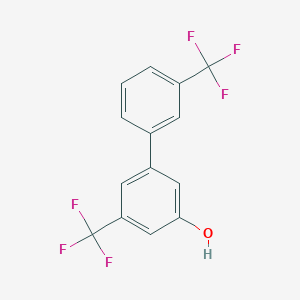
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is an important organic compound that has been studied for its various applications in the scientific and medical fields. It is a colorless to pale yellow liquid with a strong odor, and is a derivative of phenol. It is widely used in organic synthesis, as well as in the production of various pharmaceuticals, pesticides, and other organic compounds.
Applications De Recherche Scientifique
5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) has been studied for its various applications in the scientific and medical fields. It has been used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and anti-cancer drugs. It has also been used in the synthesis of various pesticides, as well as in the production of various organic compounds. Additionally, it has been used in the synthesis of various fluorinated compounds, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is not completely understood. However, it is believed that this compound acts as a Lewis acid, which can form a complex with a Lewis base such as an amine or an alcohol. This complex then undergoes a series of reactions, resulting in the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it is believed that this compound may have some anti-inflammatory and anti-cancer properties, as well as some other beneficial effects. It is also believed that this compound may be toxic to certain organisms, and may cause skin irritation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) in laboratory experiments include its relatively low cost, its availability in various concentrations, and its ease of use. However, there are some limitations to its use in laboratory experiments. For example, it is a highly volatile compound and can easily evaporate, which can lead to losses in the laboratory. Additionally, it is a very reactive compound and can react with other compounds in the laboratory, which can lead to unwanted side reactions.
Orientations Futures
The future of 5-(3-Trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is promising, as it has many potential applications in the scientific and medical fields. Some potential future directions include further research into its anti-inflammatory and anti-cancer properties, as well as its potential toxicity to certain organisms. Additionally, further research into its use in the synthesis of various pharmaceuticals, pesticides, and other organic compounds is needed. Finally, further research into its use in the synthesis of various fluorinated compounds and polymers is also needed.
Méthodes De Synthèse
The synthesis of 5-(3-trifluoromethylphenyl)-3-trifluoromethylphenol (95%) is typically done via a two-step process. The first step involves the reaction of 3-bromo-5-trifluoromethylphenol with sodium hydride in a mixture of tetrahydrofuran and dimethylformamide. This reaction produces a product known as 5-trifluoromethyl-3-bromophenol. The second step involves the reaction of 5-trifluoromethyl-3-bromophenol with 3-trifluoromethylphenol in anhydrous dimethylformamide. This reaction produces the desired product, 5-(3-trifluoromethylphenyl)-3-trifluoromethylphenol (95%).
Propriétés
IUPAC Name |
3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6O/c15-13(16,17)10-3-1-2-8(4-10)9-5-11(14(18,19)20)7-12(21)6-9/h1-7,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRXYLYCBAMGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686690 |
Source


|
| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261749-92-1 |
Source


|
| Record name | 3',5-Bis(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

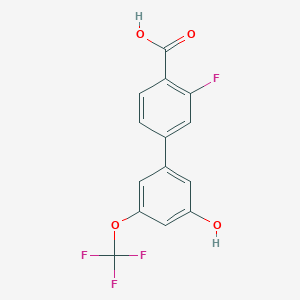
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
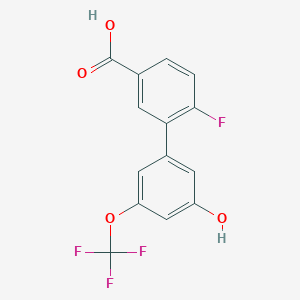

![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%](/img/structure/B6384626.png)



